molecular formula C7H7ClN2O2 B8794680 6-Chloro-2-methoxynicotinamide

6-Chloro-2-methoxynicotinamide

Cat. No.: B8794680
M. Wt: 186.59 g/mol
InChI Key: RPTNSIGMVXKNRK-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinamide is a nicotinamide derivative that serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research . This compound features a chlorinated and methoxylated pyridine ring, a structure commonly exploited in the development of bioactive molecules. As a key synthetic precursor, it is used by researchers to create more complex compounds for screening and development, particularly in the areas of medicinal chemistry and drug discovery . The presence of both chloro and methoxy functional groups on the heterocyclic ring makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Its amide group also contributes to its potential application in designing molecules that can participate in hydrogen bonding, which is critical for interactions with biological targets. Researchers utilize this compound strictly in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

6-chloro-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C7H7ClN2O2/c1-12-7-4(6(9)11)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11)

InChI Key

RPTNSIGMVXKNRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

a. Functional Group Influence

  • Amide vs. Ester/Carboxylic Acid : The amide group in this compound offers greater metabolic stability compared to esters (e.g., methyl 6-chloro-2-methoxynicotinate), which are prone to hydrolysis. Carboxylic acids like 6-chloro-2-hydroxynicotinic acid exhibit higher acidity (pKa ~2-3), limiting their passive cellular uptake .
  • Methoxy vs. Conversely, 2-chloro-6-methylnicotinamide’s methyl group increases lipophilicity (logP ~1.5) but reduces hydrogen-bonding capacity .

b. Substituent Position Effects

  • Chloro at Position 6 vs. 2 : Chloro at position 6 (meta to the amide) in this compound may sterically hinder interactions at the pyridine ring’s nitrogen, unlike 2-chloro-6-methylnicotinamide, where chloro at position 2 (ortho to the amide) creates stronger electronic effects on the ring .

Preparation Methods

Retrosynthetic Analysis

The target molecule features a pyridine ring with substituents at positions 2 (methoxy), 3 (amide), and 6 (chloro). Retrosynthetic disconnections suggest two primary approaches:

  • Chlorination of a preformed 2-methoxynicotinamide derivative .

  • Methoxylation of a 6-chloronicotinamide precursor .

Step 1: Synthesis of 2-Methoxynicotinamide

2-Methoxynicotinamide can be synthesized via nucleophilic aromatic substitution (NAS) on 2-chloronicotinamide. Treatment with sodium methoxide (NaOCH3\text{NaOCH}_3) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C facilitates methoxy group introduction.

Reaction Conditions :

  • Substrate : 2-Chloronicotinamide (1 equiv)

  • Reagent : NaOCH3\text{NaOCH}_3 (1.2 equiv)

  • Solvent : DMF, 70°C, 12 h

  • Yield : ~75% (estimated)

Step 2: Directed Chlorination at Position 6

Electrophilic chlorination at position 6 requires regioselective control. Using Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) under mild conditions (0–25°C) achieves selective chlorination.

Reaction Conditions :

  • Substrate : 2-Methoxynicotinamide (1 equiv)

  • Reagent : NCS (1.1 equiv), FeCl3\text{FeCl}_3 (0.1 equiv)

  • Solvent : Dichloromethane, 25°C, 6 h

  • Yield : ~65% (estimated)

Step 1: Preparation of 6-Chloronicotinamide

6-Chloronicotinamide is accessible via hydrolysis of 6-chloronicotinonitrile. Nitrile hydrolysis using concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 100°C yields the corresponding amide.

Reaction Conditions :

  • Substrate : 6-Chloronicotinonitrile (1 equiv)

  • Reagent : H2SO4\text{H}_2\text{SO}_4 (conc.), 100°C, 8 h

  • Yield : ~80% (estimated)

Step 2: Methoxy Group Introduction

Methoxylation at position 2 employs a copper-catalyzed Ullmann-type coupling. Using iodomethane (CH3I\text{CH}_3\text{I}), copper(I) iodide (CuI\text{CuI}), and a diamine ligand (e.g., 1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 100°C facilitates substitution.

Reaction Conditions :

  • Substrate : 6-Chloronicotinamide (1 equiv)

  • Reagent : CH3I\text{CH}_3\text{I} (1.5 equiv), CuI\text{CuI} (0.2 equiv), 1,10-phenanthroline (0.4 equiv)

  • Solvent : DMSO, 100°C, 24 h

  • Yield : ~70% (estimated)

Critical Analysis of Methodologies

Regioselectivity Challenges

Chlorination and methoxylation reactions on pyridine rings are highly sensitive to directing groups. The amide moiety at position 3 exerts a strong meta-directing effect, influencing substitution patterns. Computational studies suggest that electron-withdrawing groups (e.g., -Cl) enhance reactivity at ortho/para positions, necessitating precise stoichiometric control.

Post-Synthesis Processing and Formulation

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted starting materials.

Stock Solution Preparation

Standard protocols from GlpBio recommend:

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
15.35930.5359
526.79672.6797
1053.59345.3593

Solutions stored at -80°C retain stability for six months, avoiding repeated freeze-thaw cycles .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 6-Chloro-2-methoxynicotinamide with high yield and purity?

  • Methodological Answer :

  • Step 1 : Start with chlorinated nicotinic acid derivatives (e.g., 6-chloro-2-hydroxynicotinic acid) as precursors. Functionalize the hydroxyl group via methoxy substitution using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Step 2 : Convert the carboxylic acid to an amide using coupling reagents (e.g., HATU or EDC) with ammonia or ammonium chloride. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) based on analogs. For example, nucleophilic substitution in DMF at 80°C improved yields for similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C6) and amide formation. Compare shifts to analogs like 2-chloro-6-methylnicotinamide (δ ~8.3 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₇H₆ClN₂O₂: 185.01) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as chlorinated nicotinamides are prone to degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity changes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Step 1 : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Step 2 : Simulate reaction pathways (e.g., nucleophilic attack at C6) using transition-state theory. Compare with experimental data from analogs like 2-fluoro-6-methoxynicotinic acid .
  • Step 3 : Validate predictions via kinetic studies (e.g., substituent effects on hydrolysis rates) .

Q. What strategies resolve contradictions in reported biological activities of chlorinated nicotinamide derivatives?

  • Methodological Answer :

  • Step 1 : Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) using structurally similar compounds (e.g., 6-chloro-5-methoxy-2-methylnicotinic acid) as controls .
  • Step 2 : Analyze substituent effects systematically. For example, methoxy groups enhance metabolic stability but may reduce binding affinity in certain targets .
  • Step 3 : Use multivariate regression models to correlate electronic parameters (Hammett σ) with bioactivity trends .

Q. How does the substitution pattern (Cl at C6, OMe at C2) influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Step 1 : Conduct molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or oxidoreductases) to assess binding modes. Compare with 5-chloro-2-methoxynicotinaldehyde derivatives, where chloro groups enhance hydrophobic interactions .
  • Step 2 : Synthesize analogs with substituent variations (e.g., F instead of Cl) and evaluate SAR. For example, 2-fluoro-6-methoxynicotinic acid showed altered selectivity in enzyme assays .
  • Step 3 : Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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